![molecular formula C20H20N6O5 B2669582 5-amino-1-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-N-[(3-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 866345-89-3](/img/structure/B2669582.png)
5-amino-1-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-N-[(3-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-1-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-N-[(3-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, a benzodioxole moiety, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-N-[(3-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through a palladium-catalyzed C-N cross-coupling reaction, followed by bromination using N-bromosuccinimide (NBS).
Triazole Ring Formation: The triazole ring is formed via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is a widely used method for constructing 1,2,3-triazoles.
Final Coupling: The final step involves coupling the benzodioxole moiety with the triazole ring and the methoxyphenyl group under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-N-[(3-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide undergoes various types of chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole ring and the benzodioxole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines or alcohols .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 5-amino-1H-1,2,3-triazole with appropriate carbamoyl and methoxyphenyl substituents. The structural features include:
- A triazole ring that contributes to its biological activity.
- A benzodioxole moiety that may enhance pharmacological properties.
The compound's synthesis has been optimized using microwave-assisted methods to improve yield and purity, as seen in related studies focusing on triazole derivatives .
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 5-amino-1H-1,2,4-triazole have shown effectiveness against various bacterial strains and fungi. The mechanism often involves the inhibition of enzyme systems critical for microbial survival .
Antiparasitic Properties
The compound has been investigated for its potential against parasitic infections such as Chagas disease. Studies have shown that certain derivatives exhibit potent activity against Trypanosoma cruzi, the causative agent of the disease. The structure-activity relationship (SAR) studies highlight that modifications at specific positions can enhance efficacy and selectivity .
Anti-cancer Potential
Emerging research suggests that triazole derivatives may possess anti-cancer properties. The ability to modulate biological pathways involved in cancer cell proliferation makes these compounds candidates for further investigation in oncology. Preliminary data indicate promising results in inhibiting tumor growth in vitro .
Energetic Materials
The nitrogen-rich nature of this compound allows it to be explored as a precursor for energetic materials. Its derivatives have been synthesized and characterized for their potential use in explosives and propellants. The structural stability and energetic performance are evaluated through differential scanning calorimetry (DSC) and impact sensitivity tests .
Case Studies
Mechanism of Action
The mechanism of action of 5-amino-1-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-N-[(3-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with molecular targets such as tubulin, a protein involved in microtubule assembly . By modulating tubulin polymerization, the compound can induce mitotic blockade and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and have shown anticancer activity.
2-{[(2H-1,3-benzodioxol-5-yl)(hydroxy)methylidene]amino}acetic acid: This compound also contains the benzodioxole structure and is used in biological studies.
Biological Activity
The compound 5-amino-1-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-N-[(3-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a derivative of the triazole class, which has garnered attention for its diverse biological activities, particularly in antimicrobial and antiparasitic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a triazole core substituted with an amino group and a benzodioxole moiety, which may contribute to its biological properties. Its structural formula can be represented as follows:
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of triazole derivatives. The compound has shown promising results against various bacterial strains.
Key Findings:
- Antibacterial Activity : Research indicates that compounds containing the 1,2,4-triazole ring exhibit significant antibacterial activity. For example, derivatives similar to our compound demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa .
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | < 0.5 μg/mL |
Escherichia coli | < 1.0 μg/mL |
Pseudomonas aeruginosa | < 2.0 μg/mL |
Antiparasitic Activity
The compound has also been evaluated for its antiparasitic effects, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies demonstrated that it significantly reduced parasite burden in infected VERO cells.
Research Highlights:
- Efficacy Against Chagas Disease : In a study focused on optimizing triazole derivatives for antiparasitic activity, the compound exhibited submicromolar potency (pEC50 > 6) and showed promise in reducing parasite load in animal models .
The mechanism by which triazoles exert their biological effects often involves interference with critical cellular processes:
- DNA Gyrase Inhibition : Similar compounds have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. This mechanism is believed to contribute to their antibacterial efficacy .
Case Studies
Several case studies have highlighted the biological potential of triazole derivatives:
- Case Study on Antimicrobial Resistance : A study evaluated the effectiveness of various triazole derivatives against multidrug-resistant strains of bacteria. The tested compound demonstrated superior activity compared to traditional antibiotics like ciprofloxacin .
- Antiparasitic Evaluation : In vivo studies on mice infected with Trypanosoma cruzi revealed that treatment with the compound led to a significant reduction in parasitic load compared to untreated controls .
Properties
IUPAC Name |
5-amino-1-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-N-[(3-methoxyphenyl)methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O5/c1-29-14-4-2-3-12(7-14)9-22-20(28)18-19(21)26(25-24-18)10-17(27)23-13-5-6-15-16(8-13)31-11-30-15/h2-8H,9-11,21H2,1H3,(H,22,28)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEFATUQTZFINV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2=C(N(N=N2)CC(=O)NC3=CC4=C(C=C3)OCO4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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